2-phenyl-2,5-dihydro-4H-pyrazolo[3,4-c]quinolin-4-one
Overview
Description
“2-phenyl-2,5-dihydro-4H-pyrazolo[3,4-c]quinolin-4-one” is a chemical compound with the molecular formula C16H11N3O and a molecular weight of 261.28 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “2-phenyl-2,5-dihydro-4H-pyrazolo[3,4-c]quinolin-4-one” consists of a pyrazole ring fused with a quinoline ring .Physical And Chemical Properties Analysis
This compound is a solid at room temperature. It has a predicted boiling point of approximately 388.9°C at 760 mmHg and a predicted density of approximately 1.3 g/cm^3. Its refractive index is predicted to be n 20D 1.73 .Scientific Research Applications
Biomedical Applications
The compound belongs to the group of heterocyclic compounds known as pyrazolo[3,4-b]pyridines . These compounds have two possible tautomeric forms: the 1H- and 2H-isomers . They have been used for a wide range of biological targets .
Antitumor Activity
Compounds with similar structures have been found to have antitumor activity . They have been used in the development of new antitumor agents .
Antimicrobial Activity
The compound’s functional derivatives have shown antimicrobial activity .
Antifungal Activity
The compound’s functional derivatives have also demonstrated antifungal properties .
Antiviral Activity
The compound’s functional derivatives have been found to have antiviral properties .
Antioxidant Properties
Compounds with similar structures, such as 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), have been found to contribute to the antioxidant properties of Maillard reaction intermediates .
Anti-inflammatory Activity
The compound’s functional derivatives have shown anti-inflammatory activity .
Anticoagulant Activity
The compound’s functional derivatives have been found to have anticoagulant activity .
properties
IUPAC Name |
2-phenyl-5H-pyrazolo[3,4-c]quinolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O/c20-16-15-13(12-8-4-5-9-14(12)17-16)10-19(18-15)11-6-2-1-3-7-11/h1-10H,(H,17,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMLHIIGSRUCOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C3C4=CC=CC=C4NC(=O)C3=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10407182 | |
Record name | 2-phenyl-2,5-dihydro-4H-pyrazolo[3,4-c]quinolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10407182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49680562 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-phenyl-2,5-dihydro-4H-pyrazolo[3,4-c]quinolin-4-one | |
CAS RN |
109740-09-2 | |
Record name | 2-phenyl-2,5-dihydro-4H-pyrazolo[3,4-c]quinolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10407182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-phenyl-2H,4H,5H-pyrazolo[3,4-c]quinolin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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